
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. It was initially used as an insecticide during World War II to control malaria and typhus. DDT is a colorless, odorless, and tasteless powder that is highly toxic to insects, but relatively safe for humans and animals. Despite its effectiveness in controlling insect populations, DDT has been banned in many countries due to its harmful effects on the environment and wildlife.
Aplicaciones Científicas De Investigación
Biomonitoring of Pyrethroid Exposure
Research has focused on the biomonitoring of exposure to synthetic pyrethroids, including compounds similar to 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide. Studies have measured urinary metabolites such as cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid in populations exposed to pyrethroids. These metabolites are used to assess human exposure levels to these insecticides, which are widely used in agriculture, households, and public health. For instance, a study in Poland monitored the temporal changes in urinary metabolites concentrations, indicating fairly constant short-term exposure to pyrethroids metabolized to 3PBA among the urban population. Creatinine adjustment was suggested for epidemiological studies for the highest reliability of measurement (Wielgomas, 2013).
Exposure Analysis in Diverse Populations
Further studies have compared levels of exposure to pyrethroids in preschool and school-age children and their parents living in urban and rural areas. These studies found that all measured metabolites were detected more frequently and in higher concentrations in rural areas, with dietary and environmental sources being significant contributors to overall exposure. Such analysis helps in understanding the differential exposure based on lifestyle and geographic location, informing public health policies for mitigating exposure risks (Wielgomas & Piskunowicz, 2013).
Environmental and Health Implications
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the widespread chronic exposure to these compounds. Studies emphasize the importance of understanding exposure extents for the development of public health policies aimed at regulating the use of such chemicals. This is crucial for safeguarding children's health, given the developmental neurotoxicant properties of OPs and PYRs (Babina et al., 2012).
Mechanisms of Action and Toxicity
On a molecular level, research into the metabolism and hemoglobin adduct formation of acrylamide, a compound with structural similarities to pyrethroids, in humans provides insights into the metabolic pathways and potential health implications of exposure to such chemicals. Understanding these pathways is critical for assessing the health risks associated with exposure to pyrethroids and similar compounds (Fennell et al., 2005).
Propiedades
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2NO/c1-6(2)14-10(15)9-7(5-8(12)13)11(9,3)4/h5-7,9H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWOFMVXJVTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
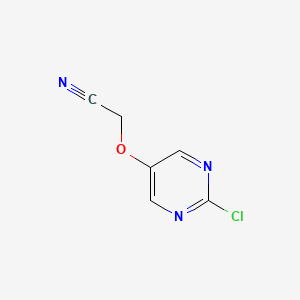
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
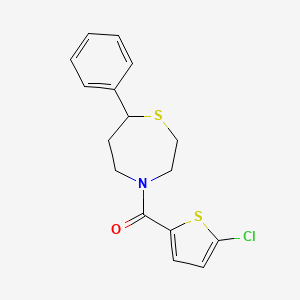
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)


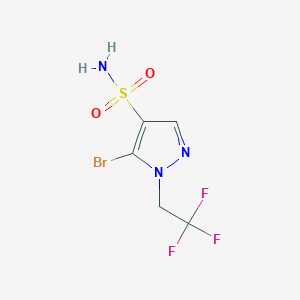
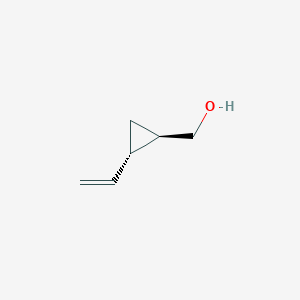
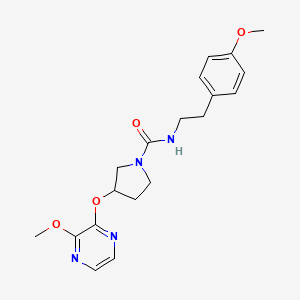
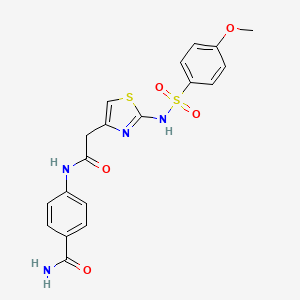
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)